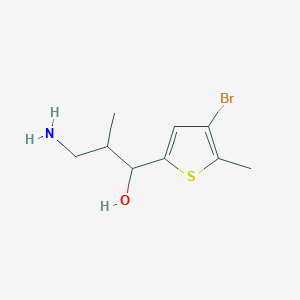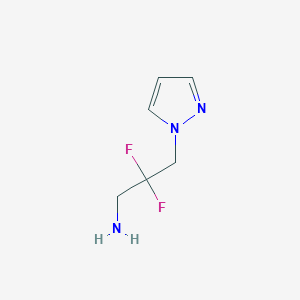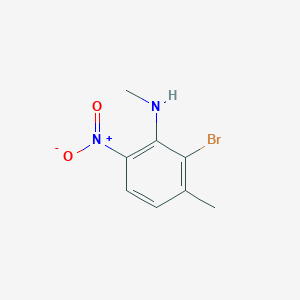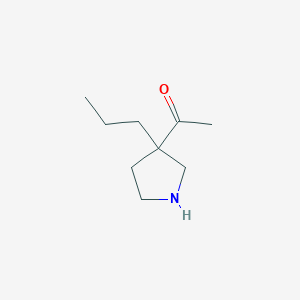
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C10H12FNO It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.
Reduction: Formation of benzofuran-2-ylmethanol or benzofuran-2-ylmethylamine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanamine side chain.
2-Methyl-2,3-dihydrobenzofuran: Similar benzofuran core but with a methyl group instead of a fluoro group and ethanamine side chain.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluoro group and a benzofuran ring but with different substituents.
Uniqueness
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is unique due to its specific combination of a fluoro-substituted benzofuran ring and an ethanamine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
2-(4-fluoro-2,3-dihydro-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-3-10-8(9)6-7(13-10)4-5-12/h1-3,7H,4-6,12H2 |
InChI-Schlüssel |
NXRBBDPGYDFHAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C1C(=CC=C2)F)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)
![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)











